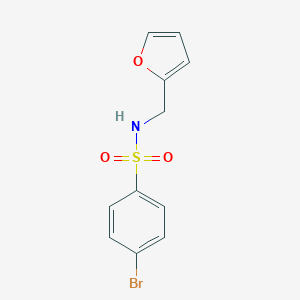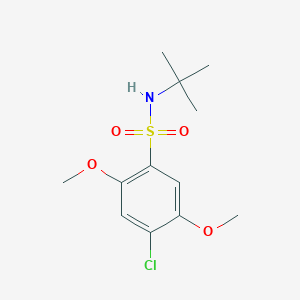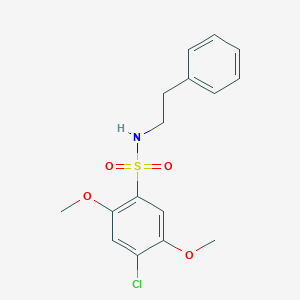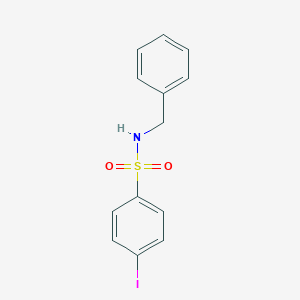
2-Isopropyl-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-1H-perimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the perimidine family, which is a class of organic compounds that contain a fused ring system consisting of a pyrimidine and a benzene ring.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-1H-perimidine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various molecular targets in the body. For example, in cancer research, 2-Isopropyl-1H-perimidine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-Isopropyl-1H-perimidine has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-Isopropyl-1H-perimidine has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Furthermore, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Isopropyl-1H-perimidine in lab experiments include its high potency and selectivity towards specific molecular targets. In addition, this compound has good stability and solubility properties, which make it suitable for use in various experimental settings. However, the limitations of using 2-Isopropyl-1H-perimidine in lab experiments include its high cost and limited availability. Furthermore, this compound may exhibit off-target effects, which can complicate data interpretation and analysis.
Orientations Futures
There are several future directions for the research on 2-Isopropyl-1H-perimidine. Firstly, further studies are needed to elucidate the mechanism of action of this compound in different disease settings. Secondly, the potential use of 2-Isopropyl-1H-perimidine in combination therapies with other drugs should be investigated. Thirdly, the development of novel synthetic routes for the production of this compound should be explored. Finally, the in vivo efficacy and safety of 2-Isopropyl-1H-perimidine should be evaluated in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 2-Isopropyl-1H-perimidine involves the condensation of 2,4-dichloro-6-isopropylpyrimidine with an appropriate arylamine in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired product in good yields. The purity of the product can be improved by using column chromatography or recrystallization techniques.
Applications De Recherche Scientifique
2-Isopropyl-1H-perimidine has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-Isopropyl-1H-perimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-Isopropyl-1H-perimidine has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-Isopropyl-1H-perimidine |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-propan-2-yl-1H-perimidine |
InChI |
InChI=1S/C14H14N2/c1-9(2)14-15-11-7-3-5-10-6-4-8-12(16-14)13(10)11/h3-9H,1-2H3,(H,15,16) |
Clé InChI |
RYNTXOSYMIOQJA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC3=C2C(=CC=C3)N1 |
SMILES canonique |
CC(C)C1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)



![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)



![(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273534.png)
![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)